2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a cyclohexyl group at the 2-position and a 4-methoxyphenyl group at the 7-position.
Preparation Methods
The synthesis of 2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a promising approach for larger-scale production .
Chemical Reactions Analysis
2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the triazole ring can lead to the formation of dihydro derivatives .
Scientific Research Applications
2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a promising candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
In addition to its medicinal applications, this compound has been used in material sciences for the development of new materials with unique properties . Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to a decrease in the production of pro-inflammatory cytokines . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in cell proliferation and immune responses .
Comparison with Similar Compounds
2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine . While both compounds share a similar core structure, the presence of different substituents at various positions can significantly affect their biological activities and chemical reactivity .
For instance, 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as an antimicrobial agent, whereas this compound has shown promise as an enzyme inhibitor . The unique combination of substituents in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research .
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-cyclohexyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20N4O/c1-23-15-9-7-13(8-10-15)16-11-12-19-18-20-17(21-22(16)18)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3 |
InChI Key |
RKEYLLPQHZKEJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCCCC4 |
Origin of Product |
United States |
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